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Compound of Interest

Compound Name: ON 108600

Cat. No.: B10833152 Get Quote

Technical Support Center: ON 108600
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and minimizing the off-target effects

of ON 108600, a multi-kinase inhibitor. The information is presented in a question-and-answer

format through troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)
Q1: What is ON 108600 and what are its primary targets?

A1: ON 108600 is a potent small molecule inhibitor that targets multiple protein kinases. Its

primary known targets are Casein Kinase 2 (CK2), TRAF2 and NCK-interacting kinase (TNIK),

and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and 1B

(DYRK1B).[1][2] It has demonstrated anti-proliferative and cytotoxic activities in various cancer

cell lines.[3]

Q2: What is the known mechanism of action of ON 108600?

A2: ON 108600 exerts its anti-cancer effects through the inhibition of its target kinases, which

are involved in numerous oncogenic signaling pathways.[3] Inhibition of these kinases by ON
108600 can lead to the suppression of cell cycle progression, induction of apoptosis

(programmed cell death), and inhibition of tubulin polymerization, resulting in a G2/M cell cycle

arrest.[3][4]
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Q3: What are off-target effects and why are they a concern with kinase inhibitors like ON
108600?

A3: Off-target effects occur when a drug or small molecule binds to and modulates the activity

of proteins other than its intended therapeutic target.[5][6] With kinase inhibitors, off-target

effects are a significant concern due to the high degree of structural similarity within the ATP-

binding pocket of the human kinome. These unintended interactions can lead to misleading

experimental results, cellular toxicity, and adverse side effects in clinical applications.

Q4: Has a comprehensive off-target profile for ON 108600 been published?

A4: Currently, a comprehensive, publicly available off-target profile for ON 108600 against a

broad panel of kinases is not readily available in the scientific literature. Therefore, it is crucial

for researchers using this compound to experimentally determine its selectivity profile within

their model system.

Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known functions of

CK2, TNIK, or DYRK1 inhibition.

Question: How can I determine if the observed phenotype is due to an off-target effect of ON
108600? Answer:

Dose-Response Comparison: Perform a dose-response curve for the observed phenotype

and compare it to the IC50 values for the inhibition of the primary targets (see Table 1). A

significant discrepancy in the potency may suggest an off-target effect.

Use a Structurally Unrelated Inhibitor: Treat your cells with a structurally different inhibitor

that also targets CK2, TNIK, or DYRK1. If the unexpected phenotype is not replicated, it is

likely an off-target effect of ON 108600.

Rescue Experiment: Attempt to rescue the phenotype by overexpressing the intended

target (e.g., a drug-resistant mutant of CK2, TNIK, or DYRK1). If the phenotype is not

reversed, it strongly suggests the involvement of other targets.
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Issue 2: ON 108600 is showing significant toxicity in my cell line at concentrations required for

target inhibition.

Question: How can I distinguish between on-target and off-target toxicity? Answer:

Counter-Screening: Perform a counter-screen using a cell line that does not express one

or more of the primary targets (if available). If toxicity persists, it is likely due to off-target

effects.

Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the

expression of the intended targets. If this phenocopies the toxicity observed with ON
108600, it suggests the toxicity is at least partially on-target.

Broad Kinase Profiling: Screen ON 108600 against a broad panel of kinases to identify

potential off-target kinases that are known to be involved in cellular toxicity pathways.

Issue 3: I am getting conflicting results when using ON 108600 in different cell lines.

Question: Why might ON 108600 have different effects in different cell lines? Answer:

Expression Levels of On- and Off-Targets: The relative expression levels of the intended

targets (CK2, TNIK, DYRK1) and any potential off-targets can vary significantly between

different cell lines. This can alter the overall cellular response to the inhibitor.

Genetic Background: The genetic background of the cell lines, including the status of key

signaling pathways, can influence the cellular consequences of inhibiting the primary and

any off-targets.

Drug Efflux Pumps: Differential expression of drug efflux pumps (e.g., P-glycoprotein) can

alter the intracellular concentration of ON 108600, leading to varied effects.

Quantitative Data
Table 1: Known IC50 Values for ON 108600
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Target IC50 (µM)

CK2α1 0.05

CK2α2 0.005

TNIK 0.005

DYRK1A 0.016

DYRK1B 0.007

DYRK2 0.028

Data sourced from MedchemExpress and Sato et al., 2021.[1]

Experimental Protocols
1. Kinase Profiling Assay (Radiometric)

This protocol provides a general framework for assessing the selectivity of ON 108600 against

a panel of kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a

specific substrate by a kinase. Inhibition of the kinase by ON 108600 results in a decrease in

substrate phosphorylation.

Materials:

Purified recombinant kinases

Kinase-specific substrates

ON 108600

[γ-³³P]ATP

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

Phosphocellulose filter plates
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Scintillation counter

Procedure:

Prepare a serial dilution of ON 108600 in the kinase reaction buffer.

In a multi-well plate, add the kinase, its specific substrate, and the diluted ON 108600 or

vehicle control (DMSO).

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated

substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).

Dry the plate and measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each concentration of ON 108600 and determine the

IC50 value for each kinase.

2. Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of ON 108600 with its targets and potential off-

targets in a cellular environment.

Principle: The binding of a ligand (ON 108600) to a protein can increase its thermal stability.

CETSA measures the amount of soluble protein remaining after heating cell lysates or intact

cells to a specific temperature.

Materials:

Cell line of interest

ON 108600
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DMSO (vehicle control)

PBS

Lysis buffer with protease and phosphatase inhibitors

PCR tubes or plates

Thermocycler

Western blotting reagents and antibodies for target proteins

Procedure:

Culture cells to the desired confluency.

Treat the cells with ON 108600 or DMSO for a specified time.

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures using a thermocycler for 3 minutes, followed

by cooling for 3 minutes at room temperature.

Lyse the cells by freeze-thawing.

Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins

by centrifugation.

Analyze the soluble fractions by Western blotting using antibodies against the target

proteins (CK2, TNIK, DYRK1) and potential off-targets.

Quantify the band intensities to determine the melting curves and the thermal shift induced

by ON 108600.

3. Affinity Chromatography-Mass Spectrometry (AC-MS)
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This protocol is for identifying the direct binding partners of ON 108600 from a complex protein

mixture.

Principle: An immobilized version of ON 108600 is used to capture its binding partners from

a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

Materials:

A version of ON 108600 functionalized with a linker for immobilization (e.g., biotinylated

ON 108600).

Affinity resin (e.g., streptavidin-coated beads).

Cell lysate from the cell line of interest.

Wash buffers.

Elution buffer.

Mass spectrometer.

Procedure:

Immobilize the functionalized ON 108600 onto the affinity resin.

Incubate the ON 108600-bound resin with the cell lysate to allow for protein binding.

As a control, incubate the lysate with resin that has not been coupled to the compound.

Wash the resin extensively to remove non-specifically bound proteins.

Elute the specifically bound proteins from the resin.

Separate the eluted proteins by SDS-PAGE.

Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

Prioritize candidate off-targets based on their abundance and specificity in the ON 108600
pulldown compared to the control.
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Visualizations
Hypothetical Signaling Pathway of ON 108600

ON 108600

CK2

inhibits

TNIK

inhibits

DYRK1A

inhibits

Cell Cycle Progression

promotes

Apoptosis

inhibits

Tubulin Polymerization

promotes promotesregulates regulates

Experimental Workflow for Off-Target Identification

In Silico Prediction

In Vitro Validation

Cellular Confirmation

Computational Screening

Kinase Profiling

Prioritize Candidates

CETSA

Validate Hits

Affinity Chromatography-MS

Validate Hits

Phenotypic Assays

Confirm Functional Effect

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10833152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Decision Tree
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171802/
https://www.researchgate.net/publication/297585860_Rapid_Screening_for_Exposure_to_Non-Target_Pharmaceuticals_from_Wastewater_Effluents_by_Combining_HRMS-Based_Suspect_Screening_and_Exposure_Modeling
https://www.reactionbiology.com/wp-content/uploads/2023/07/Nature-Biotech_2011_comprehensive-assay-of-kinase-activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6145080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6145080/
https://www.benchchem.com/product/b10833152#identifying-and-minimizing-off-target-effects-of-on-108600
https://www.benchchem.com/product/b10833152#identifying-and-minimizing-off-target-effects-of-on-108600
https://www.benchchem.com/product/b10833152#identifying-and-minimizing-off-target-effects-of-on-108600
https://www.benchchem.com/product/b10833152#identifying-and-minimizing-off-target-effects-of-on-108600
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10833152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10833152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

